![molecular formula C7H9Cl2N B1590160 2-(Chloromethyl)-3-methylpyridine hydrochloride CAS No. 4370-22-3](/img/structure/B1590160.png)
2-(Chloromethyl)-3-methylpyridine hydrochloride
Overview
Description
2-(Chloromethyl)-3-methylpyridine hydrochloride is an organic compound with the molecular formula C7H9Cl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methylpyridine hydrochloride typically involves the chloromethylation of 3-methylpyridine. One common method is the reaction of 3-methylpyridine with formaldehyde and hydrochloric acid, which produces the desired compound through a chloromethylation reaction. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with controlled temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-methylpyridine hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group is highly reactive and can be substituted by various nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include various reduced derivatives of the original compound.
Scientific Research Applications
Pharmaceutical Intermediates
2-(Chloromethyl)-3-methylpyridine hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. It can be utilized in the production of drugs targeting central nervous system disorders due to its structural similarity to biologically active compounds.
Agricultural Chemicals
The compound is used in the formulation of agrochemicals, including herbicides and insecticides. Its ability to modify biological activity makes it valuable in developing effective pest control agents.
Organic Synthesis
In organic chemistry, this compound acts as a building block for synthesizing more complex molecules. Its chloromethyl group allows for further functionalization, enabling the creation of diverse chemical entities.
Case Study 1: Synthesis of Antidepressants
A study demonstrated the use of this compound in synthesizing novel antidepressant compounds. The intermediate facilitated the introduction of specific functional groups that enhanced pharmacological activity and selectivity for serotonin receptors.
Case Study 2: Development of Insecticides
Research highlighted its role in developing a new class of insecticides that showed improved efficacy against resistant pests. The chloromethyl group was crucial for binding to target sites within insect physiology, leading to increased mortality rates compared to existing products.
Data Table: Comparison of Applications
Application Area | Description | Example Compounds |
---|---|---|
Pharmaceuticals | Intermediate for drug synthesis | Antidepressants |
Agricultural Chemicals | Active ingredients in herbicides and insecticides | Novel insecticides |
Organic Synthesis | Building block for complex organic molecules | Various derivatives |
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-methylpyridine hydrochloride is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. This reactivity makes it a valuable intermediate in the synthesis of various biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)pyridine hydrochloride
- 3,5-Dimethyl-4-(methoxy/ethoxy)-2-(chloromethyl)pyridine hydrochloride
- 4,6-Dimethyl-2-(chloromethyl)pyrimidine hydrochloride
Uniqueness
2-(Chloromethyl)-3-methylpyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other chloromethylated pyridine derivatives. Its methyl group at the 3-position influences its chemical behavior and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve.
Biological Activity
2-(Chloromethyl)-3-methylpyridine hydrochloride, with the CAS number 6959-47-3, is a pyridine derivative known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves chloromethylation of 3-methylpyridine. Various methods can be employed, including:
- Chlorination Reactions : Utilizing chlorinating agents like thionyl chloride or phosphorus oxychloride to introduce the chloromethyl group.
- Side-Chain Modifications : Techniques that allow for selective chlorination at the desired position on the pyridine ring .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents.
Anticancer Activity
A bioassay conducted by the National Cancer Institute assessed the potential carcinogenicity of this compound. The study involved administering the compound to Fischer 344 rats and B6C3F1 mice over a prolonged period. The results indicated no significant increase in tumor incidence, suggesting that while it may not be directly carcinogenic, it requires further investigation regarding its long-term effects on cellular mechanisms .
The biological activity of this compound is attributed to its ability to interact with cellular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to inhibition or activation of specific biological pathways . This mechanism is crucial in understanding how the compound influences cellular processes.
Case Studies
-
Carcinogenicity Bioassay :
- Objective : To evaluate the long-term effects of this compound on tumor development.
- Method : Administered by gavage at varying dosages (150 mg/kg high dose; 75 mg/kg low dose for rats).
- Findings : No significant positive associations between dosage and tumor incidence were observed; however, a slight increase in subcutaneous fibromas was noted in male rats .
-
Antimicrobial Efficacy :
- A study focused on its efficacy against pathogenic bacteria showed promising results, indicating potential use in developing new antimicrobial therapies.
Data Table: Summary of Biological Activities
Activity Type | Description | Observations |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | Effective against various strains |
Anticancer | Long-term bioassay for carcinogenicity | No significant tumor incidence found |
Mechanism of Action | Covalent interactions with proteins/DNA | Influences cellular pathways |
Properties
IUPAC Name |
2-(chloromethyl)-3-methylpyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-6-3-2-4-9-7(6)5-8;/h2-4H,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKALIKGFDMDHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516695 | |
Record name | 2-(Chloromethyl)-3-methylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4370-22-3 | |
Record name | 2-(Chloromethyl)-3-methylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)-3-methylpyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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